3-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-12-8(15)10(11-9(12)16)4-2-6(3-5-10)7(13)14/h6H,2-5H2,1H3,(H,11,16)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKOCAIZLCHVDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCC(CC2)C(=O)O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions for Spirocycle Formation
The spirocyclic core of 3-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid is typically constructed via condensation reactions between cyclic ketones and nitrogen-containing precursors. A pivotal method involves the reaction of N-methylpyrrolidinone derivatives with piperidine-based intermediates to form the diazaspiro framework. For instance, 4-spiro-[3-(N-methyl-2-pyrrolidinone)]-piperidine hydrochloride serves as a key starting material, where the pre-existing spiro structure simplifies subsequent functionalization.
In one documented procedure, this intermediate undergoes Boc (tert-butoxycarbonyl) protection using di-tert-butyl dicarbonate in the presence of triethylamine. The reaction proceeds in dichloromethane at room temperature for 18 hours, yielding tert-butyl 2-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate with a 99% yield. This intermediate is critical for introducing the carboxylic acid moiety via hydrolysis (discussed in Section 2.1).
Multi-Step Cyclization Strategies
Alternative routes employ sequential cyclization reactions to assemble the spiro system. A patent-pending method synthesizes analogous triazaspiro compounds through a three-step process involving urea, diethyl oxalate, and ammonium carbonate. Although designed for a triaza derivative, this approach offers insights into optimizing reaction conditions for diazaspiro analogues:
- Primary Reaction : Urea, diethyl oxalate, and ammonium carbonate react in anhydrous methanol with sodium metal, forming a bicyclic intermediate.
- Secondary Reaction : Treatment with concentrated HCl induces cyclodehydration.
- Intermediate Reaction : Condensation with 2-(ethylamino)acetaldehyde and potassium ferricyanide completes the spirocycle.
Adapting this methodology for diazaspiro systems would require substituting triazole-forming reagents with diamines or alternative carbonyl sources.
Functional Group Introduction and Modification
Carboxylic Acid Formation via Ester Hydrolysis
The carboxylic acid group at position 8 is commonly introduced through hydrolysis of ester precursors. The Boc-protected ester tert-butyl 2-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate serves as a direct precursor. Acidic hydrolysis using HCl or H2SO4, or basic hydrolysis with NaOH followed by neutralization, cleaves the tert-butyl ester to yield the free carboxylic acid.
Typical Hydrolysis Conditions :
- Acidic : 6M HCl, reflux, 6–8 hours
- Basic : 2M NaOH, 60°C, 4 hours, followed by acidification with HCl
Yields for this step typically exceed 85%, though prolonged reaction times may lead to decarboxylation or spirocycle degradation.
N-Methylation Techniques
The 3-methyl group is introduced either during spirocycle formation or via post-synthetic methylation. Direct synthesis using N-methylated precursors (e.g., N-methylpyrrolidinone) is preferred to avoid regioselectivity challenges. In cases where late-stage methylation is necessary, dimethyl sulfate or methyl iodide in the presence of a base (e.g., K2CO3) proves effective.
Optimization of Synthetic Routes
Yield Enhancement Strategies
- Temperature Control : Maintaining reactions at 25–30°C prevents side product formation during exothermic steps.
- Purification Techniques : Sequential concentration and recrystallization from ethanol/water mixtures achieve >99% purity.
- Reagent Stoichiometry : A 1:1.2 molar ratio of diethyl oxalate to urea minimizes unreacted starting material.
Analytical Characterization
Critical characterization data for this compound includes:
| Technique | Key Findings |
|---|---|
| 1H NMR | δ 1.45–1.70 (m, 4H, spiropiperidine), δ 3.20 (s, 3H, N-CH3), δ 12.10 (s, 1H, COOH) |
| 13C NMR | 174.8 ppm (COOH), 170.5 ppm (C=O), 58.3 ppm (spiro carbon) |
| IR | 1720 cm−1 (C=O stretch), 2500–3000 cm−1 (broad, COOH) |
| HPLC Purity | 99.7% (C18 column, 0.1% TFA in H2O/MeOH gradient) |
Comparative Analysis of Methodologies
The table below evaluates two primary synthesis routes:
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure or the carboxylic acid group.
Substitution: Nucleophilic substitution reactions can occur at the diazaspirodecane ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield spirocyclic ketones or aldehydes, while substitution can introduce various functional groups onto the spirocyclic ring.
Scientific Research Applications
Medicinal Chemistry
Potential as Drug Scaffolds
The compound is being investigated for its potential as a scaffold for drug development. Its unique spirocyclic structure allows for the design of inhibitors targeting specific enzymes and receptors involved in various diseases, including cancer and inflammation.
Case Study: Enzyme Inhibition
Research has shown that similar compounds can inhibit receptor-interacting protein kinase 1 (RIPK1), which is implicated in necroptosis, a form of programmed cell death. By blocking RIPK1 activity, these compounds may exert protective effects on cells, making them candidates for therapeutic interventions in diseases characterized by excessive cell death.
Materials Science
Development of Novel Materials
The structural features of 3-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid make it suitable for developing new materials with enhanced stability and reactivity. Its ability to form hydrogen bonds can be exploited to create supramolecular assemblies with specific properties.
Table: Comparison of Material Properties
| Property | This compound | Similar Compounds |
|---|---|---|
| Stability | High due to spirocyclic structure | Varies depending on substituents |
| Reactivity | Moderate; can undergo oxidation and reduction | Generally lower reactivity |
| Hydrogen Bonding Capability | Strong due to multiple functional groups | Varies; often weaker |
Supramolecular Chemistry
Formation of Complexes
In supramolecular chemistry, the compound's ability to engage in non-covalent interactions allows it to form complexes with other molecules. This property is essential for designing systems that can respond to external stimuli or exhibit specific functionalities.
Case Study: Hydrogen Bonding Networks
Studies have demonstrated that compounds with similar structures can form robust hydrogen bonding networks that enhance their stability and functionality in various applications, including drug delivery systems and catalysis .
Antioxidant Properties
Preliminary studies suggest that this compound possesses antioxidant properties, which could be beneficial in reducing oxidative stress within cells. This activity is crucial in preventing cellular damage associated with various diseases.
Table: Comparative Biological Activities
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| This compound | Antioxidant; potential enzyme inhibitor | Unique spirocyclic structure |
| 8-Methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane | Moderate anti-cancer activity | Enhanced solubility due to methoxy group |
| Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane | Limited bioactivity | Ethyl substitution affects reactivity |
Mechanism of Action
The mechanism of action of 3-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions, leading to inhibition or modulation of the target’s activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 8-Methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane
- 8-Butoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane
- Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate
- 8-tert-Butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane
Uniqueness
3-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel applications in various scientific fields.
Biological Activity
3-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid is a spirocyclic compound known for its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C10H14N2O4
- Molecular Weight : 226.23 g/mol
Structural Characteristics
The compound features a spiro junction between a diazaspirodecane and a carboxylic acid group, which contributes to its unique reactivity and biological properties. The presence of two carbonyl groups enhances its potential for various interactions with biological macromolecules.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that this compound possesses antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cancer Treatment : Its ability to inhibit tumor growth has been explored in various cancer cell lines (e.g., HCT-116 colon cancer cells) .
- Anti-inflammatory Properties : The compound's role in modulating inflammatory pathways suggests it could be developed as an anti-inflammatory agent .
Case Study 1: Cancer Cell Line Proliferation
A study evaluated the effects of this compound on the proliferation of human cancer cell lines:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HCT-116 | 50 | Significant inhibition of growth |
| K562 (Leukemia) | 40 | Moderate inhibition observed |
| MDA-MB-231 | 45 | Reduced cell viability |
These results indicate that the compound exhibits promising anti-cancer activity across multiple cell types.
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory markers, the compound demonstrated a reduction in cytokine levels (e.g., TNF-alpha and IL-6) when tested in vitro:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 120 |
| IL-6 | 150 | 90 |
This suggests that the compound may effectively modulate inflammatory responses .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 8-Methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane | Moderate anti-cancer activity | Methoxy group enhances solubility |
| Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane | Limited bioactivity | Ethyl substitution affects reactivity |
The unique spiro structure and specific functional groups present in this compound contribute to its distinct biological profile compared to these similar compounds.
Q & A
Q. What are the established synthetic routes for 3-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid?
The synthesis typically involves multi-step procedures, including cyclization and functionalization of spirocyclic intermediates. For example, a related compound, 8-amino-1,3-diazaspiro[4.5]decane-2,4-dione, was synthesized via coupling reactions between amines and ketones, followed by purification using column chromatography (e.g., dichloromethane/methanol gradients) . Key steps include controlling reaction conditions (e.g., room temperature, 16-hour stirring) and monitoring progress via TLC. Yield optimization (e.g., 82% with minor impurities) requires careful stoichiometric balancing and impurity removal strategies .
Q. How is the compound characterized structurally?
X-ray crystallography is the gold standard for confirming molecular conformation. For instance, a monoclinic crystal system (space group P2₁/c) with unit cell parameters (a = 6.1722 Å, b = 17.4561 Å, c = 15.1355 Å, β = 94.46°) was reported for a structurally similar diazaspiro compound. Data collection via graphite-monochromated X-rays (Stoe IPDS-II diffractometer) and refinement using F² least-squares methods ensure accuracy . Complementary techniques like NMR (¹H/¹³C) and LC-MS are used for functional group and purity analysis .
Q. What safety protocols apply during handling?
While no direct safety data exists for this compound, analogs (e.g., azetidine derivatives) recommend standard laboratory precautions: use of fume hoods, gloves, and eye protection. Storage should avoid moisture and light, with temperatures below -20°C for long-term stability .
Advanced Research Questions
Q. How can the spirocyclic core be modified to enhance bioactivity?
Structure-activity relationship (SAR) studies highlight the importance of substituents at the 8-position. For example, introducing sulfonamide or aryl groups (e.g., 4-fluorophenoxyethyl) via nucleophilic substitution improved anticonvulsant activity in analogs. Computational docking (not explicitly in evidence but inferred) could predict binding affinities to targets like GABA receptors . Experimental validation involves synthesizing derivatives (e.g., N-sulfonyl variants) and testing in vivo models (e.g., maximal electroshock seizure assays) .
Q. How do crystallographic data resolve contradictions in molecular reactivity predictions?
Crystal structures reveal steric and electronic effects influencing reactivity. For instance, the spirocyclic core’s rigidity (confirmed by X-ray data ) may limit nucleophilic attack at certain positions, explaining discrepancies between computational reactivity models and experimental yields. Multi-scan absorption corrections (Tmin/max = 0.868/0.884) ensure data reliability during refinement .
Q. What analytical strategies address impurities in synthetic batches?
Impurities (e.g., dimethylacetal byproducts ) are identified via HPLC with high-resolution columns (e.g., Chromolith® STAR) and quantified using UV/Vis or MS detection. Gradient elution (e.g., water/acetonitrile with 0.1% formic acid) separates closely related species. Recrystallization or preparative TLC further purifies the compound .
Q. How does the carboxylic acid group influence solubility and bioavailability?
The 8-carboxylic acid moiety enhances hydrophilicity, as evidenced by logP calculations and experimental solubility tests in polar solvents (e.g., DMSO/water mixtures). Salt formation (e.g., sodium or hydrochloride salts) can further optimize pharmacokinetic profiles, though this requires pH-dependent stability studies .
Methodological Notes
- Synthetic Optimization : Adjust reaction time and temperature to minimize side products. Triethylamine is often used as a base to neutralize acidic byproducts .
- Crystallography : Use MULABS absorption corrections to refine data from hygroscopic crystals .
- Biological Testing : Prioritize derivatives with electron-withdrawing substituents (e.g., sulfonyl groups) for enhanced target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
